molecular formula C10H13ClN2O B8159997 2-Chloro-5-(3-methoxy-azetidin-1-ylmethyl)-pyridine

2-Chloro-5-(3-methoxy-azetidin-1-ylmethyl)-pyridine

Cat. No. B8159997
M. Wt: 212.67 g/mol
InChI Key: XVUHPRAZHSOIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481540B2

Procedure details

To a slurry of methoxy azetidine HCL salt (24.2 g, 198 mmol, Eq: 1.00) in 400 mL of methylene chloride was added triethylamine (24.0 g, 33.1 ml, 237 mmol, Eq: 1.2). The precipitate formed went back into solution. Next 6-chloronicotinaldehyde (28 g, 198 mmol, Eq: 1.00) and acetic acid (22.6 ml, 396 mmol, Eq: 2.0) was added. Finally sodium triacetoxyhydroborate (41.9 g, 198 mmol, Eq: 1.00) was added in portions. The first 11 g were added and waited for the chunks to disperse. The second 11 g were then added and an aliquot was checked by TLC. Added the remainder still in portions and continued stirring the slurry. After completion of addition, by TLC, some aldehyde seems to remain so stirring was continued. After another 30 minutes it looked essentially done. Added 400 mL of water and an additional 200 mL of methylene chloride and separated layers. The aqueous phase was made basic with ˜400 mL of 1.0M NaOH and then extracted with 3 times 400 mL of methylene chloride. Concentrated to afford a thick colorless oil. Pumped down to constant weight 28.3 g (67.3%).
Name
methoxy azetidine HCL salt
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
33.1 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
22.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.CO[N:4]1[CH2:7][CH2:6][CH2:5]1.C(N(CC)CC)C.[Cl:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=O)=[CH:18][N:17]=1.[C:24](O)(=[O:26])C.[Na]>C(Cl)Cl.O>[Cl:15][C:16]1[CH:23]=[CH:22][C:19]([CH2:20][N:4]2[CH2:5][CH:6]([O:26][CH3:24])[CH2:7]2)=[CH:18][N:17]=1 |f:0.1,^1:27|

Inputs

Step One
Name
methoxy azetidine HCL salt
Quantity
24.2 g
Type
reactant
Smiles
Cl.CON1CCC1
Name
Quantity
33.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
ClC1=NC=C(C=O)C=C1
Name
Quantity
22.6 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
continued stirring the slurry
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
ADDITION
Type
ADDITION
Details
The first 11 g were added
WAIT
Type
WAIT
Details
waited for the chunks
ADDITION
Type
ADDITION
Details
to disperse
ADDITION
Type
ADDITION
Details
The second 11 g were then added
ADDITION
Type
ADDITION
Details
Added the remainder still in portions
ADDITION
Type
ADDITION
Details
After completion of addition
STIRRING
Type
STIRRING
Details
to remain so stirring
CUSTOM
Type
CUSTOM
Details
an additional 200 mL of methylene chloride and separated layers
EXTRACTION
Type
EXTRACTION
Details
extracted with 3 times 400 mL of methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated
CUSTOM
Type
CUSTOM
Details
to afford a thick colorless oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=NC=C(C=C1)CN1CC(C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.